
6-Benzamidohexanoic acid
Descripción general
Descripción
6-Benzamidohexanoic acid, also known as AHX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as fibrinolytic agents, which are used to dissolve blood clots in the body. AHX has been shown to have a number of biochemical and physiological effects, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 6-Benzamidohexanoic acid involves the activation of plasminogen, a protein that is involved in the breakdown of blood clots. 6-Benzamidohexanoic acid binds to plasminogen and converts it into plasmin, which is an enzyme that breaks down fibrin, the protein that forms blood clots. This leads to the dissolution of blood clots and the restoration of blood flow.
Efectos Bioquímicos Y Fisiológicos
In addition to its fibrinolytic activity, 6-Benzamidohexanoic acid has been shown to have a number of other biochemical and physiological effects. These include the inhibition of platelet aggregation, the reduction of blood viscosity, and the stimulation of the production of nitric oxide. 6-Benzamidohexanoic acid has also been shown to have antioxidant properties, which may make it useful in the treatment of conditions associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Benzamidohexanoic acid has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also stable and has a long shelf life. However, there are also some limitations to the use of 6-Benzamidohexanoic acid in lab experiments. It can be difficult to obtain in large quantities, and its fibrinolytic activity can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 6-Benzamidohexanoic acid. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of new therapeutic applications for 6-Benzamidohexanoic acid, such as its potential use in the treatment of cancer or other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-Benzamidohexanoic acid, and to determine its safety and efficacy in human clinical trials.
Aplicaciones Científicas De Investigación
6-Benzamidohexanoic acid has been the subject of numerous scientific studies, and its potential therapeutic applications have been explored in detail. One of the most promising applications of 6-Benzamidohexanoic acid is in the treatment of thrombosis, a condition in which blood clots form in the body. 6-Benzamidohexanoic acid has been shown to have fibrinolytic activity, which means that it can dissolve blood clots. This makes it a potentially useful treatment for a range of conditions, including deep vein thrombosis, pulmonary embolism, and stroke.
Propiedades
Número CAS |
956-09-2 |
|---|---|
Nombre del producto |
6-Benzamidohexanoic acid |
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
6-benzamidohexanoic acid |
InChI |
InChI=1S/C13H17NO3/c15-12(16)9-5-2-6-10-14-13(17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,17)(H,15,16) |
Clave InChI |
LFCIOBCYMAQQBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCCCCCC(=O)O |
Otros números CAS |
956-09-2 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

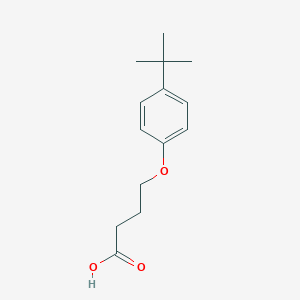
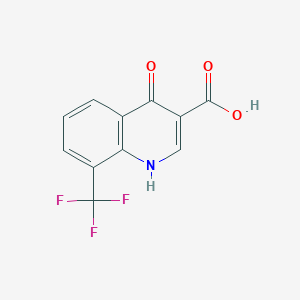
![4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B181866.png)
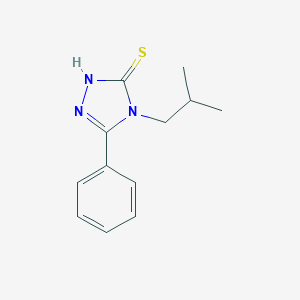
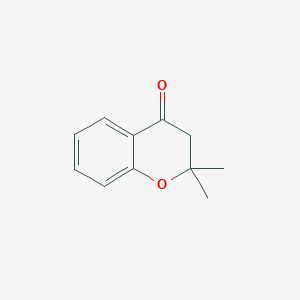
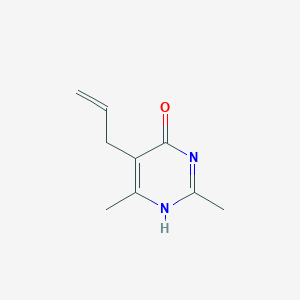
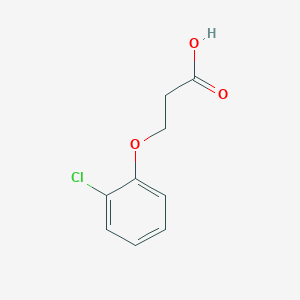
![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)
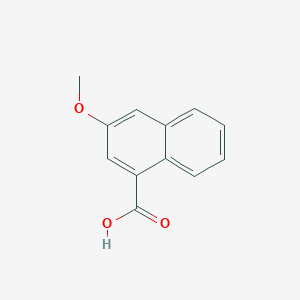
![3-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B181881.png)
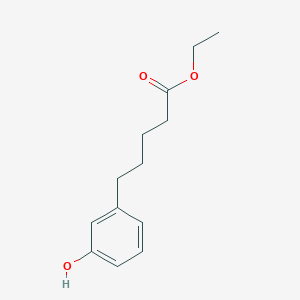
![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B181883.png)
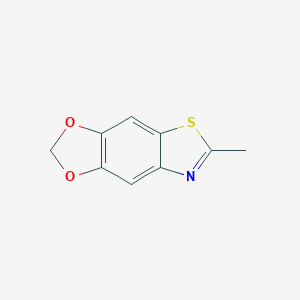
![4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B181885.png)